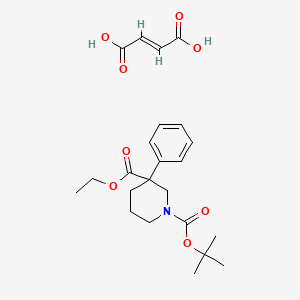

Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt)

Beschreibung

Structural Overview and Nomenclature

The structural architecture of ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate fumarate salt presents a complex molecular framework that integrates multiple functional domains within a single chemical entity. The compound possesses a molecular formula of C₂₃H₃₁NO₈ when considering the complete fumarate salt form, with a molecular weight of 449.5 grams per mole. The core structure centers around a piperidine ring, which constitutes a six-membered saturated heterocycle containing one nitrogen atom and five carbon atoms in sp³-hybridized states. This piperidine foundation serves as the primary scaffold upon which additional functional groups are strategically positioned.

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry standards for complex heterocyclic structures. The official designation identifies the compound as (2E)-2-butenedioic acid compound with 1-tert-butyl 3-ethyl 3-phenyl-1,3-piperidinedicarboxylate in a 1:1 stoichiometric ratio. This nomenclature explicitly acknowledges the presence of fumaric acid, represented by the (2E)-2-butenedioic acid component, which forms a salt complex with the piperidine derivative. The geometric descriptor (2E) specifies the trans configuration of the double bond in the fumaric acid moiety, ensuring unambiguous structural identification.

The molecular structure incorporates several distinct functional regions that contribute to its chemical properties and potential applications. The tert-butoxycarbonyl group, commonly referred to in synthetic chemistry contexts, functions as a carbamate protecting group that temporarily masks the reactivity of the nitrogen atom within the piperidine ring. This protecting group consists of a carbonyl carbon bonded to both the nitrogen atom and a tert-butoxy substituent, creating a stable carbamate linkage that can be selectively removed under appropriate conditions. The tert-butyl component provides steric bulk that enhances the stability of the protecting group while maintaining compatibility with various synthetic transformations.

| Structural Component | Chemical Formula | Functional Role |

|---|---|---|

| Piperidine Ring | C₅H₁₀N | Core heterocyclic scaffold |

| tert-Butoxycarbonyl Group | C₅H₉O₂ | Nitrogen protecting group |

| Phenyl Substituent | C₆H₅ | Aromatic functionality |

| Ethyl Ester | C₂H₅O₂ | Carboxylate protection |

| Fumarate Counter-ion | C₄H₄O₄ | Salt formation |

The phenyl substituent attached to the third carbon of the piperidine ring introduces aromatic character to the molecule, potentially influencing its pharmacological properties and synthetic utility. This aromatic ring system provides opportunities for further functionalization through electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling procedures. The positioning of the phenyl group at the 3-position of the piperidine ring creates a quaternary carbon center, which adds structural rigidity and stereochemical complexity to the overall molecular framework.

The ethyl ester functionality represents another strategically important structural element, serving as a protected form of a carboxylic acid. This ester group can be hydrolyzed under appropriate conditions to reveal the corresponding carboxylic acid, providing a handle for further synthetic manipulation or bioconjugation strategies. The combination of the ethyl ester and the tert-butoxycarbonyl protecting group creates a differentially protected dicarboxylate system, enabling selective deprotection and functionalization strategies in multi-step synthetic sequences.

Historical Context in Heterocyclic Chemistry

The development of ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate fumarate salt must be understood within the broader historical context of heterocyclic chemistry and protecting group methodology. The piperidine core structure has deep historical roots, with piperidine itself first reported in 1850 by Scottish chemist Thomas Anderson, who isolated it from the alkaloid piperine found in black pepper. This early discovery marked the beginning of systematic investigations into six-membered nitrogen-containing heterocycles, which would eventually become fundamental building blocks in pharmaceutical chemistry.

The historical significance of piperidine derivatives extends beyond their initial discovery to encompass their recognition as privileged scaffolds in medicinal chemistry. During the early twentieth century, researchers began to appreciate the unique structural properties of piperidine rings, particularly their conformational flexibility and their ability to serve as bioisosteres for various biological systems. The chair conformation adopted by piperidine, similar to cyclohexane but with the added complexity of nitrogen inversion, provided chemists with a three-dimensional framework that could be systematically modified to explore structure-activity relationships.

The introduction of protecting group chemistry represents another crucial historical development that enabled the synthesis of complex molecules like ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate fumarate salt. The tert-butoxycarbonyl protecting group was introduced in the late 1950s and rapidly gained acceptance in peptide synthesis applications. This protecting group offered significant advantages over earlier nitrogen protecting strategies, including acid-labile deprotection conditions and compatibility with a wide range of synthetic transformations. The development of di-tert-butyl dicarbonate as a convenient reagent for installing tert-butoxycarbonyl groups further enhanced the utility of this protecting strategy.

The evolution of heterocyclic nomenclature systems also played a crucial role in enabling the systematic study and development of complex molecules like this piperidine derivative. The Hantzsch-Widman nomenclature system, established in 1887-1888, provided a framework for naming five- and six-membered heterocyclic compounds that could accommodate the structural complexity observed in modern synthetic chemistry. This systematic approach to nomenclature facilitated communication among researchers and enabled the precise description of molecular structures across different chemical disciplines.

The pharmaceutical industry's growing interest in piperidine derivatives during the mid-twentieth century provided additional impetus for the development of synthetic methodologies capable of producing complex substituted piperidines. The recognition that piperidine-containing compounds could exhibit diverse biological activities, including analgesic, antipsychotic, and cardiovascular effects, motivated extensive research into structure-activity relationships within this chemical class. This research effort necessitated the development of synthetic strategies capable of introducing multiple functional groups onto the piperidine scaffold while maintaining synthetic efficiency and selectivity.

Modern synthetic approaches to piperidine derivatives have benefited from advances in metal-catalyzed chemistry, asymmetric synthesis, and protecting group methodology. The ability to selectively functionalize specific positions of the piperidine ring while protecting reactive functional groups has enabled the synthesis of increasingly complex molecules with well-defined stereochemistry and functional group patterns. The development of efficient methods for piperidine synthesis, including hydrogenation of pyridine precursors and intramolecular cyclization strategies, has provided multiple synthetic routes to access diversely substituted piperidine frameworks.

The historical trajectory of heterocyclic chemistry demonstrates a clear evolution from the isolation of simple natural products to the rational design of complex synthetic molecules with specific structural features. Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate fumarate salt represents a culmination of these historical developments, incorporating sophisticated protecting group chemistry with systematic heterocyclic functionalization. The compound exemplifies how modern synthetic chemistry can combine multiple functional elements within a single molecule while maintaining synthetic accessibility and structural integrity.

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;1-O-tert-butyl 3-O-ethyl 3-phenylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4.C4H4O4/c1-5-23-16(21)19(15-10-7-6-8-11-15)12-9-13-20(14-19)17(22)24-18(2,3)4;5-3(6)1-2-4(7)8/h6-8,10-11H,5,9,12-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORMFDBZTRBGRO-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Piperidine Ring Formation and Functionalization

The core piperidine ring is synthesized via cyclization reactions, often starting from suitable amino acid derivatives or substituted precursors. Phenyl substitution at the 3-position is introduced through nucleophilic substitution or coupling reactions.

Boc Protection of the Piperidine Nitrogen

The nitrogen atom of the piperidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions. Common organic bases used include triethylamine, pyridine, or N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in solvents such as dichloromethane, toluene, or ethyl acetate at temperatures ranging from 0°C to 30°C to avoid side reactions.

Esterification to Form Ethyl Carboxylate

The carboxyl group at the 3-position is esterified to the ethyl ester using standard esterification methods, such as reaction with ethanol in the presence of acid catalysts or via coupling reagents in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Salt Formation with Fumaric Acid

The free base form of Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate is converted to the fumarate salt by reaction with fumaric acid in suitable solvents such as ethanol, methanol, or water. This step enhances the compound's solubility and stability.

Deprotection and Purification (if applicable)

In some synthetic pathways, Boc deprotection may be required to obtain the free amine, typically achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid in solvents like dichloromethane or methanol at controlled temperatures (20°C–30°C). However, for the fumarate salt form, the Boc group is usually retained.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Piperidine ring formation | Cyclization of amino acid derivatives or substituted precursors | THF, DMF, Ethanol | 0°C to 50°C | Phenyl substitution introduced here |

| Boc protection | Boc-Cl + base (TEA, DIPEA, pyridine) | DCM, Toluene, Ethyl acetate | 0°C to 30°C | Protects nitrogen for further steps |

| Esterification | Ethanol + acid catalyst or coupling reagents | THF, DMF, Ethanol | 20°C to 50°C | Forms ethyl ester group |

| Salt formation | Fumaric acid | Methanol, Ethanol, Water | 20°C to 40°C | Produces fumarate salt form |

| Boc deprotection (optional) | TFA, HCl | DCM, Methanol | 20°C to 30°C | Used if free amine is required |

Research Findings and Optimization

- The use of organic bases such as triethylamine or DIPEA in Boc protection ensures high selectivity and yield while minimizing side reactions.

- Solvent choice significantly impacts reaction efficiency; chlorinated solvents like dichloromethane are preferred for Boc protection, while alcohol solvents facilitate esterification and salt formation.

- Temperature control during Boc protection and salt formation steps is critical to prevent decomposition or side reactions.

- Hydrolysis and deprotection steps, when required, benefit from mild acidic conditions to maintain the integrity of other functional groups.

- The fumarate salt form improves the compound's solubility and stability, which is advantageous for pharmaceutical formulation and storage.

Retrosynthetic Analysis and Synthetic Route Prediction

Advanced retrosynthesis tools leveraging extensive chemical reaction databases (e.g., Pistachio, Reaxys) predict feasible synthetic routes for this compound focusing on one-step or multi-step synthesis strategies. These tools prioritize routes that maintain Boc protection and efficiently introduce the phenyl and ethyl ester groups before salt formation with fumaric acid.

Analyse Chemischer Reaktionen

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for further functionalization of the piperidine nitrogen.

Key Findings :

-

Deprotection with TFA preserves the ester functionality, enabling downstream amidations or alkylations .

-

HCl-mediated cleavage generates water-soluble hydrochloride salts, facilitating purification .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives, which participate in coupling reactions.

Mechanistic Insights :

-

Hydrolysis under basic conditions proceeds via nucleophilic acyl substitution, forming carboxylate intermediates.

-

Amide couplings utilize activating agents (e.g., HATU) to generate reactive esters for amine attack .

Piperidine Ring Substitution Reactions

The 3-phenyl group and piperidine nitrogen participate in electrophilic aromatic substitution (EAS) and alkylation, respectively.

Key Observations :

-

Nitration occurs preferentially at the meta position of the phenyl ring due to steric hindrance from the piperidine .

-

N-Alkylation proceeds via SN2 mechanism, requiring anhydrous conditions to prevent Boc cleavage .

Cross-Coupling Reactions

The phenyl ring engages in Suzuki-Miyaura couplings when halogenated derivatives are synthesized.

Catalytic Insights :

-

Pd(PPh₃)₄ facilitates aryl-aryl bond formation with minimal ester group interference .

-

Electronic effects from the piperidine ring enhance para-selectivity in bromination .

Stereochemical Transformations

The chiral center at C3 undergoes retention or inversion depending on reaction conditions.

Critical Notes :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate is primarily utilized in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Drug Development

The compound serves as a building block in the synthesis of novel piperidine derivatives, which have shown potential in treating neurological disorders and other conditions. For instance, derivatives of this compound have been studied for their effects on the central nervous system, demonstrating promising results in preclinical trials.

Case Study: Synthesis of Piperidine Derivatives

A notable study involved the modification of ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate to produce derivatives with enhanced affinity for dopamine receptors. The synthesized compounds were evaluated for their potential as antipsychotic agents, showing improved efficacy compared to existing medications .

Biochemical Research

The compound has been employed in biochemical assays to investigate enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor in enzymatic reactions makes it valuable for understanding complex biochemical processes.

Enzyme Inhibition Studies

Research has demonstrated that ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate can inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material due to its well-defined chemical properties. It aids in the calibration of analytical techniques such as HPLC (High Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry).

Quality Control

The fumarate salt form is particularly useful in pharmaceutical quality control processes, ensuring the purity and consistency of drug formulations that incorporate this compound .

Synthesis and Structural Modifications

The synthesis of ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate involves several steps, allowing for structural modifications that can tailor its properties for specific applications.

Synthetic Pathways

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation | Phenol + tert-butoxycarbonyl chloride | High |

| 2 | Cyclization | Piperidine + acid catalyst | Moderate |

| 3 | Esterification | Ethanol + acid catalyst | High |

This table summarizes a typical synthetic pathway used to produce the compound, highlighting the efficiency of each step.

Wirkmechanismus

The mechanism of action of Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The BOC group protects the amine functionality, allowing selective reactions at other sites. The phenyl group can participate in π-π interactions, and the ethyl ester can undergo hydrolysis to release the active piperidine derivative. These interactions and transformations enable the compound to exert its effects in various chemical and biological contexts.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound’s uniqueness arises from three features:

Boc protection at the 1-position, which stabilizes the amine group during synthetic processes.

Fumarate counterion , improving solubility and bioavailability compared to free bases.

Comparative Analysis of Analogues

Table 1: Structural and Property Comparison

Key Differences and Implications

Boc Protection :

- The Boc group in the target compound and analogues like CAS 130250-54-3 protects the amine during synthesis, preventing undesired side reactions . Compounds lacking Boc (e.g., CAS 52370-89-5) are less stable under acidic or oxidative conditions .

Phenyl vs. In contrast, the bromophenyl group in CAS 1203686-41-2 offers a handle for Suzuki-Miyaura cross-coupling reactions .

Ester vs. Carboxylic Acid :

- Ethyl esters (target compound, CAS 130250-54-3) are hydrolyzed to carboxylic acids in vivo, whereas preformed acids (e.g., CAS 88495-54-9) are directly available for conjugation .

Salt Form :

- The fumarate salt in the target compound improves aqueous solubility compared to neutral analogues like CAS 52370-89-5, which may require formulation aids for biological testing .

Biologische Aktivität

Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate, particularly in its fumarate salt form, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Common Name: Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt)

- CAS Number: 1980007-98-4

- Molecular Formula: C23H31NO8

- Molecular Weight: 449.5 g/mol

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

Pharmacological Properties

Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate exhibits several pharmacological activities that make it a candidate for further research:

- Antitumor Activity : Preliminary studies suggest that derivatives of piperidine compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression. The structural similarity to known antitumor agents warrants investigation into its potential as an anticancer drug .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines. This suggests that Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate may also possess anti-inflammatory properties .

- Antimicrobial Activity : Initial assays indicate that this compound could exhibit antimicrobial properties, potentially effective against various bacterial strains. This is particularly relevant given the increasing resistance to conventional antibiotics .

- Neuroprotective Effects : Some studies indicate that piperidine derivatives can protect neuronal cells from apoptosis, suggesting a role in neuroprotection which could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate can be attributed to its structural features:

- The tert-butoxycarbonyl (Boc) group enhances lipophilicity, improving cell membrane permeability.

- The phenyl group contributes to the interaction with biological targets, potentially enhancing binding affinity.

These features suggest that modifications to the molecular structure could lead to improved efficacy and selectivity for specific biological targets.

Case Studies and Research Findings

Recent studies focusing on similar piperidine derivatives provide insights into the potential applications of Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate:

- Antitumor Efficacy : A study evaluated various piperidine derivatives against cancer cell lines, revealing that certain substitutions at the piperidine nitrogen significantly enhanced cytotoxicity against breast cancer cells .

- Inflammation Models : In vivo models demonstrated that compounds with similar structures effectively reduced edema and inflammatory markers in induced arthritis models, indicating potential therapeutic applications in inflammatory diseases .

- Antimicrobial Testing : A series of piperidine derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives showed promising results, suggesting that Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate may also possess similar activities .

Q & A

Q. What are the key physicochemical properties of this compound, and how are they characterized?

The compound’s physicochemical properties include a density of 1.077 g/cm³, boiling point of 323.9°C, and a purity ≥98% (by LC-MS or NMR). Methodologically, characterize it using:

- NMR spectroscopy : Confirm the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~170 ppm in NMR).

- LC-MS : Validate molecular weight (e.g., [M+H]⁺ for the free base: calculated ~347.4 g/mol) and purity .

- Thermogravimetric analysis (TGA) : Assess thermal stability, noting decomposition near 170°C (dec) .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Wear flame-resistant clothing, nitrile gloves, and self-contained breathing apparatus in case of fire .

- Storage : Store in a cool, dry place (<25°C) away from incompatible materials (e.g., strong oxidizers). Stability data indicate no decomposition under recommended conditions .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid water jets due to dust generation .

Q. How is the fumarate salt form synthesized, and why is it preferred?

The free base is reacted with fumaric acid in a polar solvent (e.g., ethanol) under reflux. The fumarate salt improves solubility in aqueous buffers and enhances crystallinity for structural analysis. Salt formation is monitored via pH titration and confirmed by X-ray diffraction (XRD) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the piperidine core structure?

- Catalyst selection : Use palladium acetate with tert-butyl XPhos ligand in tert-butanol (40–100°C) for Buchwald-Hartwig amination, achieving >80% yield .

- Workup : Purify via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

- Troubleshooting : Low yields may arise from moisture-sensitive intermediates; ensure anhydrous conditions using molecular sieves .

Q. How to resolve contradictions in stability data under experimental conditions?

- Stress testing : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation via HPLC. Evidence suggests stability in dry environments but potential hydrolysis in acidic/basic media .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying temperatures .

Q. What analytical methods validate purity and identify impurities?

- High-resolution mass spectrometry (HRMS) : Detect trace impurities (e.g., ethyl nipecotate derivatives, ~0.1% threshold) .

- Chiral HPLC : Resolve enantiomeric impurities using a Chiralpak AD-H column (heptane/ethanol mobile phase) .

- By-product identification : Compare LC-MS profiles with known intermediates (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) .

Q. How to assess the compound’s toxicity profile for in vivo studies?

- In vitro models : Use HepG2 cells for hepatotoxicity screening (IC₅₀ determination) and hERG assay for cardiotoxicity .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.